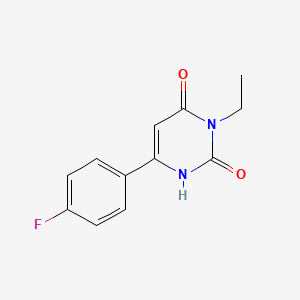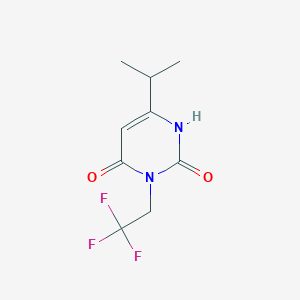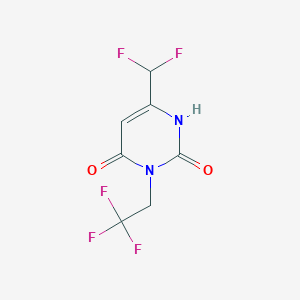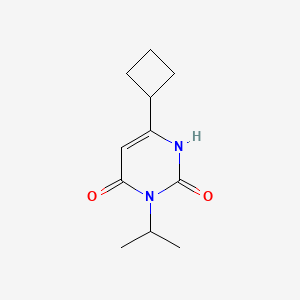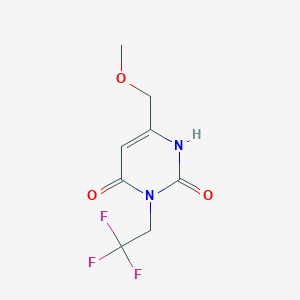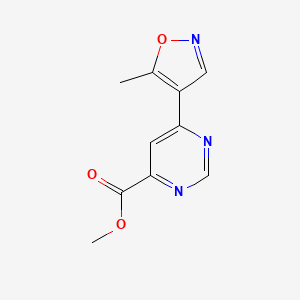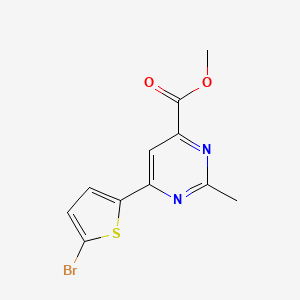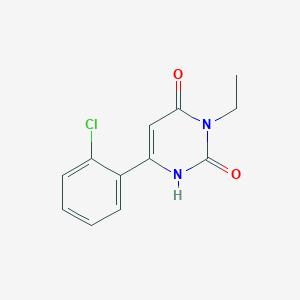
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Overview
Description
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as 5-bromo-2-thiophene-3-propan-2-yl-1,2,3,4-tetrahydropyrimidine-2,4-dione, is a heterocyclic compound with a unique structure. It is composed of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. The compound is of particular interest due to its potential applications in various scientific research fields, such as medicinal chemistry, biochemistry, and pharmacology. In
Scientific Research Applications
Chemical Structure and Potential Applications
The compound contains several functional groups and structural motifs, such as a bromothiophene moiety and a tetrahydropyrimidine dione structure. These functional groups are often seen in molecules with pharmacological activities or in materials science for their unique properties. However, without direct research data on this specific compound, it's challenging to provide detailed applications.
Related Research Insights
Bromothiophene Compounds in Drug Design : Bromothiophene is a common motif in drug design and can be found in various therapeutic agents due to its potential to interact with biological systems. Compounds containing bromothiophene moieties may be involved in research related to their binding affinities, mechanism of action, or as a part of a larger compound library for high-throughput screening in drug discovery (Zober et al., 1995).
Pyrimidine Derivatives in Therapeutic Research : Pyrimidine and its derivatives are crucial in the field of medicinal chemistry. Tetrahydropyrimidine and its related compounds have been studied for their potential therapeutic effects, including antiviral, anticancer, and antimicrobial activities (Wang et al., 2016).
Pharmacogenetics and Drug Metabolism : The metabolism of drugs, including those containing pyrimidine structures, is significantly influenced by genetic factors. Studies on dihydropyrimidine dehydrogenase (DPD) enzyme, which is crucial in the metabolism of pyrimidine-based chemotherapeutic agents, highlight the importance of understanding individual genetic variability in drug response and toxicity (van Kuilenburg et al., 2007).
properties
IUPAC Name |
6-(5-bromothiophen-2-yl)-3-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2S/c1-6(2)14-10(15)5-7(13-11(14)16)8-3-4-9(12)17-8/h3-6H,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKDHZTUHSQYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C=C(NC1=O)C2=CC=C(S2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





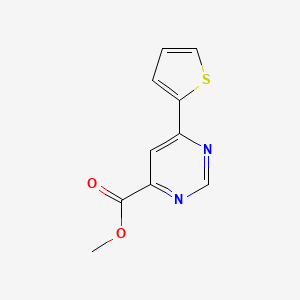
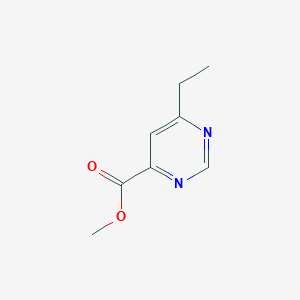
![3-Methyl-6-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484310.png)
